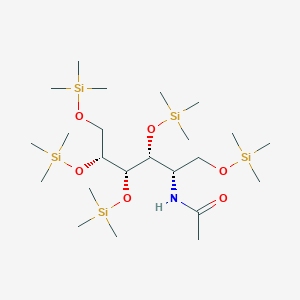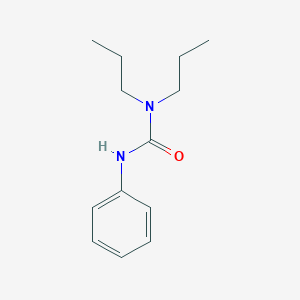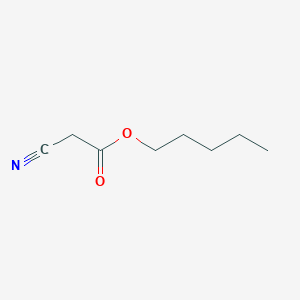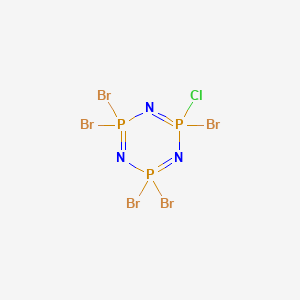
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine, commonly known as HHTP, is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.
Wirkmechanismus
The mechanism of action of HHTP is not well understood. However, it is believed that the compound interacts with biological molecules through electrostatic and hydrophobic interactions. HHTP has been shown to selectively bind to DNA and RNA, suggesting that it may interact with these molecules through hydrogen bonding and other non-covalent interactions.
Biochemische Und Physiologische Effekte
HHTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HHTP can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. HHTP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HHTP is its ability to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, one limitation of HHTP is its toxicity. The compound has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on HHTP. One area of interest is the development of new fluorescent probes based on the HHTP structure. These probes could be used to study a wide range of biological molecules, including proteins and lipids. Another area of interest is the development of HHTP-based anti-cancer agents. Further studies are needed to determine the mechanism of action of HHTP and to identify potential targets for anti-cancer therapy.
Conclusion:
In conclusion, HHTP is a phosphorus-containing compound that has been extensively studied for its potential applications in the field of scientific research. The compound has been shown to selectively bind to biological molecules, making it a useful tool for the study of these molecules. However, the compound is also toxic at high concentrations, which may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of HHTP and to identify potential applications for this compound in the future.
Synthesemethoden
The synthesis of HHTP is a complex process that involves several steps. The first step involves the reaction of triethyl phosphite with 1,3,5-trichloro-2,4,6-triazine to form 1,3,5-triethyl-2,4,6-trioxo-1,2,4,6-tetraazaphosphorine. This intermediate is then reacted with hexachlorocyclotriphosphazene to form the final product, HHTP.
Wissenschaftliche Forschungsanwendungen
HHTP has been studied extensively for its potential applications in the field of scientific research. One of the most promising applications of HHTP is as a fluorescent probe for the detection of biological molecules. HHTP has been shown to selectively bind to DNA and RNA, making it a useful tool for the study of these molecules.
Eigenschaften
CAS-Nummer |
15608-37-4 |
|---|---|
Produktname |
2,2,4,4,6,6-Hexahydro-6-chloro-2,2,4,4,6-pentabromo-1,3,5,2,4,6-triazatriphosphorine |
Molekularformel |
Br5ClN3P3 |
Molekulargewicht |
569.91 g/mol |
IUPAC-Name |
2,2,4,4,6-pentabromo-6-chloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/Br5ClN3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 |
InChI-Schlüssel |
BGYSZBSLCSDYFJ-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
Kanonische SMILES |
N1=P(N=P(N=P1(Br)Br)(Br)Br)(Cl)Br |
Andere CAS-Nummern |
15608-37-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




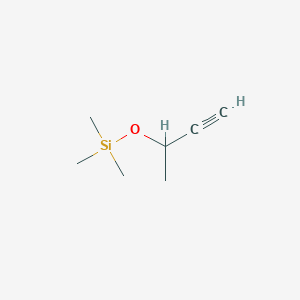

![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)



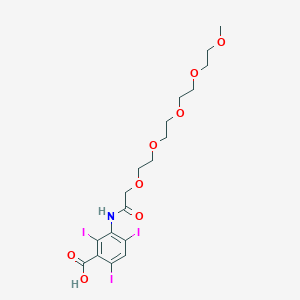
![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)
